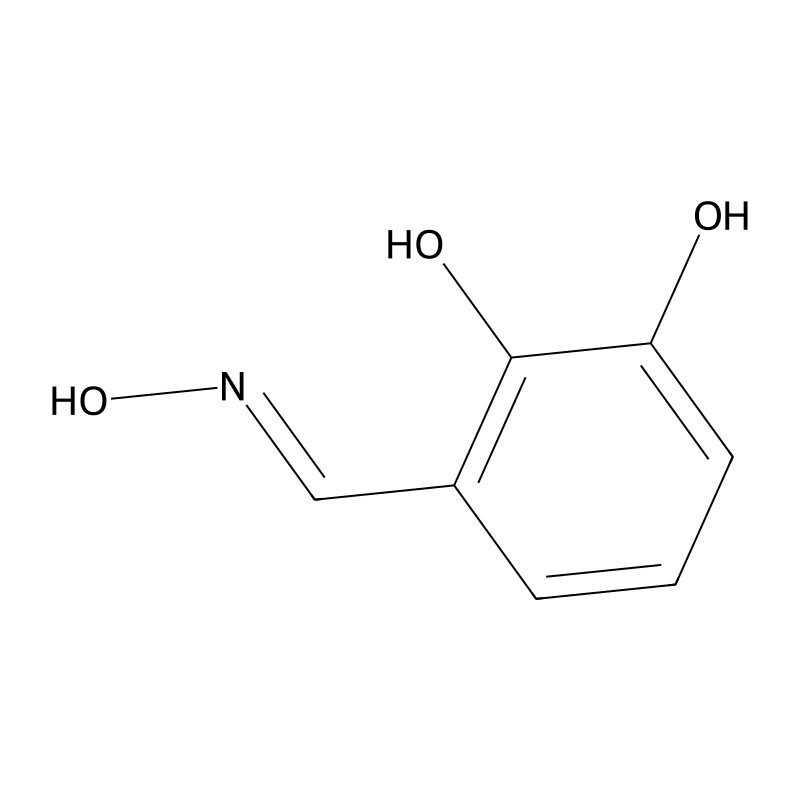

2,3-Dihydroxybenzaldehyde oxime

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synthesis of Hydrazones, Quinazolines, and Schiff Bases

Scientific Field: Organic Chemistry

Application Summary: 2,3-Dihydroxybenzaldehyde oxime is used in the synthesis of hydrazones, quinazolines, and Schiff bases.

Methods of Application: The synthesis is achieved by combining suitable aldehydes (2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide).

Results or Outcomes: The structures of all products are ascertained by a combined use of spectroscopic and X-ray diffraction methods.

FDA-Approved Oximes

Scientific Field: Medicinal Chemistry

Methods of Application: The synthesis of oximes from aldehydes and ketones can also catalyze the interconversion of E and Z isomers.

Results or Outcomes: Among the several oxime-based derivatives, pralidoxime, obidoxime, HI-6, trimedoxime, and methoxime are common oxime-based reactivators or nerve antidotes.

Synthesis of Copper (II) Complexes

Scientific Field: Inorganic Chemistry

Application Summary: 2,3-Dihydroxybenzaldehyde is used in the synthesis of copper (II) complexes.

Methods of Application: The synthesis involves the reaction of 2,3-Dihydroxybenzaldehyde with copper (II) salts.

Synthesis of 2-Ethoxy-3-Hydroxy-4-Nitrobenzoic Acid

Application Summary: 2,3-Dihydroxybenzaldehyde is used in the synthesis of 2-ethoxy-3-hydroxy-4-nitrobenzoic acid.

Methods of Application: The synthesis involves the reaction of 2,3-Dihydroxybenzaldehyde with ethoxy and nitro groups.

Cyclization Reactions

Application Summary: Oxime esters, including 2,3-Dihydroxybenzaldehyde oxime, are used in metal-catalyzed or metal-free cyclization reactions.

Methods of Application: The cyclization reactions involve the use of oxime esters as building blocks.

Synthesis of Hydrazone-Schiff Bases

Application Summary: 2,3-Dihydroxybenzaldehyde is used in the synthesis of hydrazone-Schiff bases.

Methods of Application: The synthesis involves the reaction of suitable aldehydes (2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide).

2,3-Dihydroxybenzaldehyde oxime is an organic compound with the molecular formula CHN\O. It features a benzaldehyde moiety substituted with two hydroxyl groups at the 2 and 3 positions and an oxime functional group. This compound is notable for its chelating properties, which allow it to form complexes with various metal ions, making it significant in coordination chemistry.

- Formation of Metal Complexes: It can react with transition metals to form stable complexes, which have applications in catalysis and materials science .

- Cyclization Reactions: This compound can undergo cyclization reactions in the presence of catalysts, leading to the formation of various cyclic compounds .

- Oxime Formation: It can be synthesized from corresponding aldehydes through the reaction with hydroxylamine, a common method for producing oximes .

The biological activity of 2,3-dihydroxybenzaldehyde oxime has been explored in several studies:

- Antioxidant Properties: This compound exhibits antioxidant activity, which may contribute to its potential therapeutic applications.

- Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further research in medicinal chemistry .

- Metal Ion Chelation: Its ability to chelate metal ions may play a role in mitigating metal toxicity in biological systems .

Several methods have been developed for synthesizing 2,3-dihydroxybenzaldehyde oxime:

- From Catechol: A common synthesis involves the reaction of catechol with phosphorus oxychloride followed by treatment with hydroxylamine. This method yields the desired oxime in good yields .

- Direct Oximation: The direct reaction of 2,3-dihydroxybenzaldehyde with hydroxylamine hydrochloride under acidic conditions can also produce 2,3-dihydroxybenzaldehyde oxime efficiently .

- Metal-Catalyzed Reactions: Recent studies have explored metal-catalyzed approaches to enhance yield and selectivity during the synthesis of this compound .

2,3-Dihydroxybenzaldehyde oxime finds applications across various fields:

- Coordination Chemistry: Its chelating properties make it useful for synthesizing metal complexes that are important in catalysis and materials science .

- Analytical Chemistry: It can be utilized as a reagent for detecting metal ions due to its ability to form colored complexes.

- Pharmaceutical Chemistry: Its biological activities suggest potential applications in drug development.

Interaction studies involving 2,3-dihydroxybenzaldehyde oxime primarily focus on its chelation capabilities:

- Metal Ion Binding: Research indicates that this compound can effectively bind to various metal ions such as titanium and hafnium, forming stable complexes that could be used in targeted drug delivery systems or as imaging agents in medical applications .

- Biological Interactions: Studies are ongoing to evaluate how this compound interacts with biological macromolecules and its potential effects on cellular processes.

Several compounds share structural similarities with 2,3-dihydroxybenzaldehyde oxime. Here are some notable examples:

Uniqueness of 2,3-Dihydroxybenzaldehyde Oxime

The unique positioning of hydroxyl groups at the 2 and 3 positions relative to the aldehyde functional group enhances its ability to form stable metal complexes compared to other similar compounds. This structural arrangement also contributes to its distinctive biological activities and reactivity patterns.